Guadecitabine sodium - 929904-85-8

Guadecitabine sodium

Catalog Number: EVT-506148
CAS Number: 929904-85-8
Molecular Formula: C18H23N9NaO10P
Molecular Weight: 579.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guadecitabine sodium (also known as SGI-110) is a second-generation hypomethylating agent (HMA) designed for therapeutic use in various malignancies. [, , , , ] It belongs to the class of nucleoside analogs, specifically a dinucleotide of deoxyguanosine and decitabine. [, ] Guadecitabine acts as a DNA methyltransferase (DNMT) inhibitor, ultimately leading to the reactivation of silenced tumor suppressor genes. [, , ] This compound is distinguished from its predecessor, decitabine, by its enhanced resistance to cytidine deaminase (CDA) degradation, resulting in a prolonged half-life and sustained exposure to its active metabolite, decitabine. [, ] In various preclinical and clinical trials, guadecitabine sodium has demonstrated potential as a therapeutic agent for various solid tumors and hematological malignancies. [, , , , , , , , , , , , , , ]

Synthesis Analysis

Guadecitabine sodium, being a prodrug, undergoes hydrolysis in vivo to release its active metabolite, decitabine. [, ] Decitabine, a cytidine analog, is then incorporated into DNA during replication. [, ] This incorporation inhibits DNMT activity by forming covalent adducts with DNMT enzymes. [, , ] The specific reaction conditions and kinetic parameters related to the hydrolysis of guadecitabine sodium and subsequent interactions with DNMT have not been elaborated on in the provided papers.

Mechanism of Action

Guadecitabine sodium, upon administration, is hydrolyzed to release decitabine, which then exerts its hypomethylating effect. [, ] Decitabine, a cytidine analog, incorporates into DNA during replication, leading to the formation of covalent adducts with DNMT enzymes. [, , ] This interaction inhibits DNMT activity, resulting in the depletion of DNMT levels and subsequent global DNA hypomethylation. [, , ] The reactivation of previously silenced tumor suppressor genes due to hypomethylation contributes to the antitumor effects of guadecitabine. [, , ]

Applications
  • Investigating epigenetic regulation of gene expression: Guadecitabine serves as a valuable tool for studying the role of DNA methylation in regulating gene expression, particularly in the context of cancer. [, , ] Its ability to induce global hypomethylation helps elucidate the functional consequences of altered methylation patterns on gene expression profiles and cellular behavior.
  • Identifying potential therapeutic targets: By reactivating silenced tumor suppressor genes, guadecitabine aids in identifying potential targets for therapeutic intervention in various cancers. [, , ] Understanding the specific genes and pathways reactivated upon guadecitabine treatment can inform the development of targeted therapies.
  • Developing combination therapies: Research indicates that combining guadecitabine with other anticancer agents, such as immune checkpoint inhibitors, might enhance therapeutic efficacy. [, , , ] Guadecitabine's ability to modulate the tumor microenvironment and increase immune cell infiltration makes it a suitable candidate for combination therapy approaches.

Decitabine

    Compound Description: Decitabine is a hypomethylating agent (HMA) that acts as a DNA methyltransferase inhibitor. It is a cytidine analog that is incorporated into DNA during replication, leading to the trapping and depletion of DNA methyltransferases (DNMTs). This results in the demethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes. Decitabine is used clinically for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [, , , , ]

    Relevance: Decitabine is the active metabolite of Guadecitabine sodium. Guadecitabine sodium is a dinucleotide prodrug of decitabine designed to overcome the limitations of decitabine, such as its rapid degradation by cytidine deaminase (CDA). Guadecitabine sodium is converted into decitabine in vivo, providing a prolonged exposure to decitabine and enhanced therapeutic efficacy. [, , , , ]

Azacitidine

    Compound Description: Azacitidine is another HMA that functions as a DNMT inhibitor. Like decitabine, it is incorporated into DNA and leads to DNA demethylation. Azacitidine is also approved for treating MDS and AML. [, , , ]

    Relevance: Azacitidine belongs to the same class of drugs as Guadecitabine sodium, the HMAs, and shares the same mechanism of action by inhibiting DNMTs. Both agents are used in similar clinical settings for MDS and AML. [, , , ]

5-Aza Deoxycytidine (5-aza)

    Compound Description: 5-Aza deoxycytidine, also known as decitabine, is a DNMT inhibitor that acts as a HMA. It is incorporated into DNA and inhibits DNA methylation by trapping DNMTs. []

    Relevance: 5-Aza deoxycytidine is another name for Decitabine, the active metabolite of Guadecitabine sodium. They share the same chemical structure and mechanism of action. []

Properties

CAS Number

929904-85-8

Product Name

Guadecitabine sodium

IUPAC Name

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C18H23N9NaO10P

Molecular Weight

579.399

InChI

InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1

InChI Key

XLHBNJPXFOZFNJ-BYKQGDNKSA-M

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.